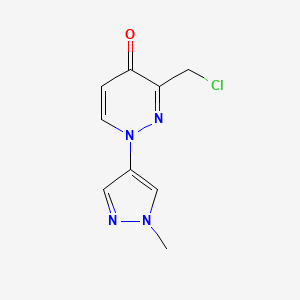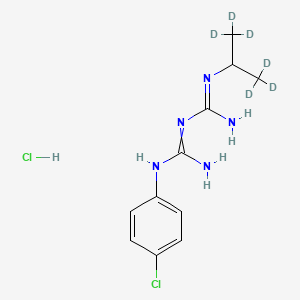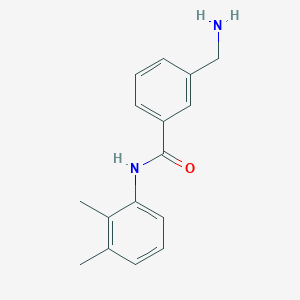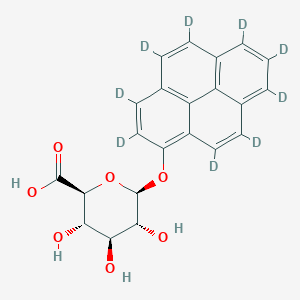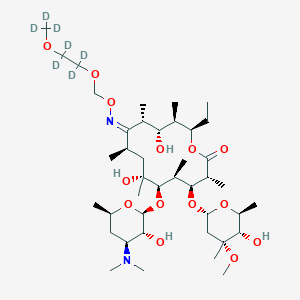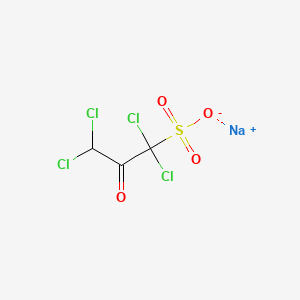
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate is a chemical compound with the molecular formula C3HCl4NaO4S and a molecular weight of 297.9 g/mol. This compound is primarily used as an intermediate in the synthesis of other chemicals, such as Sodium Dichloromethanesulfonate. It plays a significant role in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate can be synthesized through the alkaline hydrolysis of trichloromethanesulfeny chloride. The reaction involves the use of sodium hydroxide as a base, which facilitates the hydrolysis process. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and subjected to the necessary conditions for hydrolysis. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: As mentioned earlier, it can undergo hydrolysis in the presence of a base to form other sulfonate compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Bases: Sodium hydroxide is frequently used in hydrolysis reactions to facilitate the breakdown of the compound.
Major Products Formed
Sodium Dichloromethanesulfonate: One of the primary products formed from the hydrolysis of this compound.
Wissenschaftliche Forschungsanwendungen
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of other sulfonate compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies where sulfonate groups are of interest.
Industry: It is employed in the production of other chemicals and materials, serving as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate involves its reactivity with nucleophiles and bases. The compound’s chlorine atoms are susceptible to nucleophilic attack, leading to substitution reactions. In hydrolysis reactions, the sulfonate group plays a crucial role in stabilizing the intermediate products formed during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Dichloromethanesulfonate: A closely related compound used in similar applications.
Trichloromethanesulfeny Chloride: A precursor in the synthesis of Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate.
Uniqueness
This compound is unique due to its specific reactivity and the types of reactions it undergoes. Its ability to participate in both substitution and hydrolysis reactions makes it a versatile intermediate in chemical synthesis.
Eigenschaften
Molekularformel |
C3HCl4NaO4S |
|---|---|
Molekulargewicht |
297.9 g/mol |
IUPAC-Name |
sodium;1,1,3,3-tetrachloro-2-oxopropane-1-sulfonate |
InChI |
InChI=1S/C3H2Cl4O4S.Na/c4-2(5)1(8)3(6,7)12(9,10)11;/h2H,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
NIBFRRHQIZDBKG-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)C(S(=O)(=O)[O-])(Cl)Cl)(Cl)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
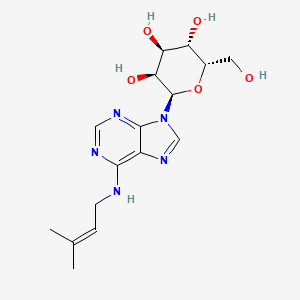
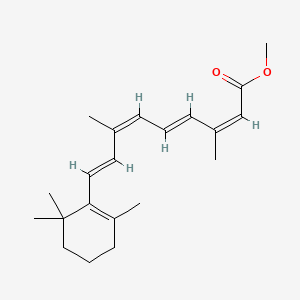
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
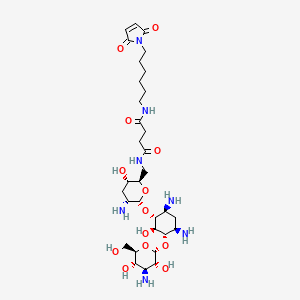

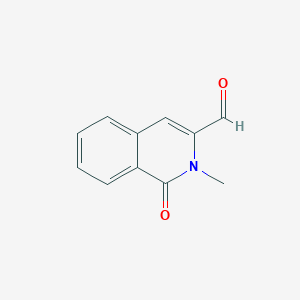
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
